

Gatratet Structure-Activity Relationship (SAR) Analysis: A Technical Guide to Gastrin Analogues

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Compound of Interest

Compound Name:	Gatratet
CAS No.:	2283-80-9
Cat. No.:	B1674639

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Executive Summary & Chemical Identity

Gatratet (CAS: 2283-80-9; MeSH: C001939) is a synthetic oligopeptide acting as a potent analogue of the gastrointestinal hormone gastrin.^[1] Chemically defined as

-benzyloxycarbonyl-L-tryptophyl-L-methionyl-L-aspartyl-L-phenylalaninamide (Cbz-Trp-Met-Asp-Phe-NH

), it represents the biologically active C-terminal tetrapeptide of gastrin/cholecystokinin (CCK) stabilized by an N-terminal benzyloxycarbonyl (Cbz) group.

As a high-affinity agonist for the CCK2 receptor (formerly CCK-B), **Gatratet** serves as a critical molecular probe for elucidating the mechanisms of gastric acid secretion and GPCR signaling. This guide provides a rigorous SAR analysis, detailing the pharmacophoric requirements of the Trp-Met-Asp-Phe (WMDF) tetrad and the experimental frameworks necessary for validation.

Chemical Profile

Property	Specification
Common Name	Gatratet (Cbz-Tetragastrin)
IUPAC Name	Benzyl -[(2S)-1-[[[(2S)-1-[[[(2S)-1-[[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
Sequence	Cbz-Trp-Met-Asp-Phe-NH
Molecular Formula	C H N O S
Molecular Weight	730.8 g/mol
Target	Cholecystokinin B Receptor (CCK2R)
Primary Action	Stimulation of gastric acid secretion; smooth muscle contraction

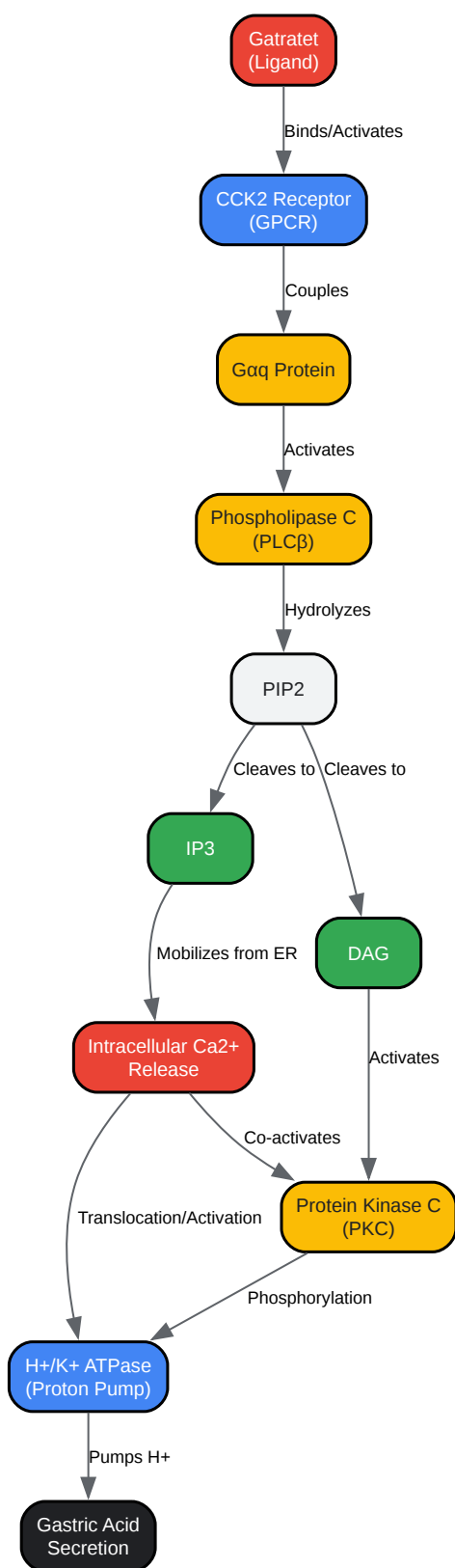
Mechanism of Action & Signaling Pathway

Gatratet mimics the C-terminal tetrapeptide of endogenous gastrin. Upon binding to the CCK2 receptor (a G protein-coupled receptor) on parietal cells and ECL cells, it triggers a G

-mediated signaling cascade.

Pathway Visualization (DOT)

The following diagram illustrates the signal transduction pathway activated by **Gatratet** binding to CCK2R.



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Figure 1: Signal transduction pathway of **Gatratet** via the CCK2 receptor, leading to gastric acid secretion.^{[1][2]}

Structure-Activity Relationship (SAR) Analysis

The biological activity of **Gatratet** resides entirely within the Trp-Met-Asp-Phe-NH sequence. Modifications to this pharmacophore drastically alter affinity and efficacy.

The Pharmacophore Tetrad (WMDF)

The following table summarizes the critical interactions for each residue within the **Gatratet** sequence.

Residue	Position	Criticality	Mechanistic Role	SAR Insights
Cbz-	N-Terminus	Protective	Prevents aminopeptidase degradation; enhances lipophilicity.	Can be replaced by Boc (Pentagastrin) or other acyl groups without loss of activity, provided the peptide length is maintained.
Trp	1	Essential	Indole ring fits into a deep hydrophobic pocket on CCK2R.	Substitution with Phe or Tyr significantly reduces affinity. The indole NH hydrogen bond is critical for receptor activation [1].
Met	2	Modifiable	Hydrophobic interaction.	Susceptible to oxidation (Met-sulfoxide is inactive). Often replaced by Norleucine (Nle) in analogues to improve stability without losing potency [2].
Asp	3	Essential	Ionic interaction with Arg/Lys residues in the receptor binding pocket.	Replacement with Glu (longer side chain) or Asn (neutral) abolishes

activity. The carboxylate position is strictly constrained.

The C-terminal Amide (-NH

) is non-negotiable; the free acid (-COOH) is inactive. Para-substitution on the phenyl ring is tolerated but often reduces potency.

Phe

4

Essential

Aromatic

-stacking and C-terminal amide hydrogen bonding.

Key SAR Modifications & Outcomes

- **Oxidation Resistance:** Replacing Met with Norleucine (Nle) or Methionine sulfone creates analogues that are resistant to oxidative degradation while maintaining full biological activity. This is standard in modern peptide drug design.
- **Conformational Constraint:** Cyclization of the peptide backbone (e.g., linking Asp and Lys side chains) has been explored to lock the bioactive "turn" conformation, enhancing selectivity for CCK2 over CCK1 receptors.
- **N-Terminal Extension:** Extending the N-terminus (as in Pentagastrin or Gastrin-17) modulates pharmacokinetics (half-life) rather than intrinsic efficacy.

Experimental Protocols for SAR Validation

To validate the activity of **Gatratet** or novel analogues, the following protocols are the industry standard. These assays establish Trustworthiness by relying on self-validating controls.

In Vitro Receptor Binding Assay (Radioligand)

- Cell Seeding: Seed CCK2R-expressing CHO cells in 96-well black-wall plates (50,000 cells/well). Incubate overnight.
- Dye Loading: Aspirate medium and load cells with Fluo-4 AM calcium indicator dye (4 M) in HBSS buffer for 45 min at 37°C.
- Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.
- Injection: Inject **Gatratet** or analogue (10 L, 5x concentration).
- Measurement: Monitor fluorescence increase for 120 seconds.
- Data Processing: Plot Max-Min fluorescence against log[concentration] to derive .
 - Control: Use 10 M ATP as a positive control for cell viability (purinergic receptor activation).

In Vivo Gastric Acid Secretion (Rat Perfused Stomach)

Objective: Confirm physiological efficacy (acid secretion).

- Anesthesia: Anesthetize Wistar rats (200-250g) with urethane (1.2 g/kg, i.p.).
- Cannulation: Insert a tracheal cannula. Cannulate the esophagus and the pylorus.
- Perfusion: Perfuse the stomach with saline at 1 mL/min via the esophageal cannula; collect effluent from the pyloric cannula.
- Stimulation: After stabilizing basal secretion (30 min), administer **Gatratet** (i.v. bolus or infusion).
- Titration: Collect perfusate every 10 min and titrate against 0.01 N NaOH to pH 7.0.
- Result: Express acid output in

Eq H

/10 min.

- Reference: Compare response to a standard dose of Pentagastrin (e.g., 10 g/kg).

Comparative Data: Gatrates vs. Analogues

The following table synthesizes historical SAR data regarding the C-terminal tetrapeptide sequence.

Compound	Sequence	Relative Potency (Acid Secretion)	Receptor Affinity (nM)	Notes
Gatrates	Cbz-Trp-Met-Asp-Phe-NH	100%	0.8	Reference Standard
Tetragastrin	H-Trp-Met-Asp-Phe-NH	~40%	2.5	Rapid degradation without N-protection.
Pentagastrin	Boc-Ala-Trp-Met-Asp-Phe-NH	100%	0.6	Clinically used diagnostic.
Met-Ox Analogue	Cbz-Trp-Met(O)-Asp-Phe-NH	<1%	>1000	Oxidation of Met destroys activity.
Nle Analogue	Cbz-Trp-Nle-Asp-Phe-NH	95-100%	0.9	Oxidation resistant; highly stable.
Phe-COOH	Cbz-Trp-Met-Asp-Phe-OH	0%	>10,000	C-terminal amide is mandatory.

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